molecular formula C10H15NO4 B1425617 (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate CAS No. 890709-66-7

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

Cat. No.: B1425617
CAS No.: 890709-66-7
M. Wt: 213.23 g/mol
InChI Key: XLXSMICXDWTYCA-LURJTMIESA-N
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Description

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is a chiral compound often used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is notable for its use in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, often a protected amino acid or a similar chiral building block.

    Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in a Mitsunobu reaction.

    Protection and Deprotection: Protecting groups, such as tert-butyl, are introduced to protect functional groups during the synthesis. These groups are later removed under specific conditions, such as acidic or basic hydrolysis.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSMICXDWTYCA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724905
Record name tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890709-66-7
Record name tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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